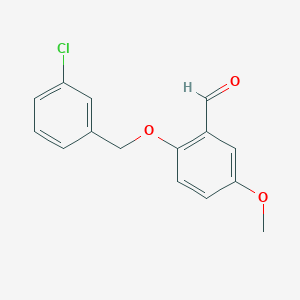
3-(Difluoromethyl)-5-phenylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-5-phenylisoxazole is a chemical compound that features a difluoromethyl group attached to an isoxazole ring, which is further substituted with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-5-phenylisoxazole typically involves the difluoromethylation of an appropriate isoxazole precursor. One common method involves the reaction of a phenyl-substituted isoxazole with a difluoromethylating agent under controlled conditions. For instance, difluoromethylation can be achieved using difluorocarbene reagents, which are generated in situ from precursors like chlorodifluoromethane (ClCF2H) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the difluoromethylation process, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)-5-phenylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoromethyl group or other substituents on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-5-phenylisoxazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-5-phenylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)-5-phenylisoxazole
- 3-(Chloromethyl)-5-phenylisoxazole
- 3-(Bromomethyl)-5-phenylisoxazole
Uniqueness
3-(Difluoromethyl)-5-phenylisoxazole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to other halomethyl-substituted isoxazoles. This uniqueness can result in different reactivity patterns and biological activities, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H7F2NO |
|---|---|
Peso molecular |
195.16 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)8-6-9(14-13-8)7-4-2-1-3-5-7/h1-6,10H |
Clave InChI |
OHVTVCXFFBSXJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NO2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















